(S)-(-)-5-Fluorowillardiine (hydrochloride)

説明

(S)-(-)-5-Fluorowillardiine Hcl is a potent and specific AMPAR agonist.

生物活性

(S)-(-)-5-Fluorowillardiine (hydrochloride) is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. Its biological activity has been extensively studied, particularly regarding its neurotoxic effects and its mechanism of action in the central nervous system. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

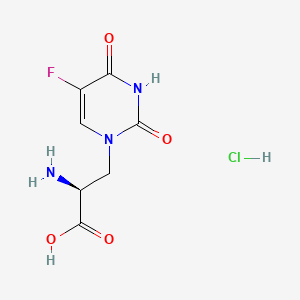

(S)-(-)-5-Fluorowillardiine is structurally related to willardiine, a naturally occurring compound found in certain plant species. The fluorine atom at the 5-position enhances its binding affinity to AMPA receptors compared to other related compounds. It exists as two isomers, with the (S) form being more biologically active. The compound's chemical properties contribute to its role as an excitotoxic neurotoxin, particularly in vitro.

(S)-(-)-5-Fluorowillardiine primarily acts as an agonist at AMPA receptors, showing limited activity at kainate receptors. Its mechanism involves:

- Biphasic Dose-Response : Studies indicate that (S)-(-)-5-Fluorowillardiine induces neurotoxicity in a biphasic manner, with effective concentrations (EC50) of approximately 0.70 µM and 170 µM for cultured murine cortical neurons . This suggests that low concentrations can be neurotoxic, while higher concentrations may lead to different cellular responses.

- Receptor Interaction : The compound enhances excitatory neurotransmission by stabilizing the open conformation of AMPA receptors, leading to increased calcium influx and subsequent neuronal excitotoxicity .

Neurotoxicity Studies

Numerous studies have documented the neurotoxic effects of (S)-(-)-5-Fluorowillardiine:

Applications in Research

(S)-(-)-5-Fluorowillardiine has been widely used in neuroscience research due to its specificity for AMPA receptors:

- Radiolabeled Studies : Radiolabeled versions of the compound have been utilized to map AMPA receptor distribution in rodent brains, providing insights into receptor localization and function .

- Modulator Evaluation : The compound serves as a tool for evaluating allosteric modulators of AMPA receptors, contributing to the understanding of receptor dynamics and pharmacology .

Summary of Key Findings

科学的研究の応用

Neurotoxicity Studies

(S)-(-)-5-Fluorowillardiine has been extensively used to investigate excitotoxicity in neuronal cultures. Studies have demonstrated that it induces biphasic dose-dependent neurotoxicity in cultured rodent cortical neurons, with EC50 values of 0.70 µM and 170 µM . This property allows researchers to explore mechanisms of neuronal death associated with excessive AMPA receptor activation, making it a valuable tool in neurotoxicological research.

AMPA Receptor Agonism

The compound is primarily employed to selectively stimulate AMPA receptors in vitro. Its high affinity for these receptors makes it useful for studying synaptic plasticity, learning, and memory processes in various experimental setups . The ability to activate AMPA receptors without significant effects on kainate receptors allows for targeted investigations into glutamatergic signaling pathways.

Binding Studies

Radiolabeled (S)-(-)-5-Fluorowillardiine has been utilized in binding studies to determine the distribution and density of ionotropic glutamate receptors in rodent brains. Such studies have provided insights into receptor localization and the effects of various modulators on AMPA receptor activity .

Case Study 1: Neurotoxicity Mechanisms

A study examining the neurotoxic effects of (S)-(-)-5-Fluorowillardiine revealed that it can lead to significant neuronal death through both high-affinity and low-affinity components related to AMPA and kainate receptor activation. The research highlighted that antagonists could mitigate these neurotoxic effects, suggesting potential therapeutic avenues for conditions involving excitotoxicity .

Case Study 2: AChE Interaction

Research investigating the interaction between acetylcholinesterase (AChE) and (S)-(-)-5-Fluorowillardiine found that AChE pretreatment increased the binding of this compound to AMPA receptors in rat brain sections. This enhancement was age-dependent, indicating that developmental factors may influence receptor dynamics and responses to agonists .

Comparative Efficacy Table

| Compound | EC50 Value (µM) | Receptor Selectivity |

|---|---|---|

| (S)-(-)-5-Fluorowillardiine | 1.5 | High for AMPA; Low for Kainate |

| Racemic AMPA | 11 | High for AMPA |

| Willardiine | ~30 | Moderate for AMPA and Kainate |

特性

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOAFHJFQTAEW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。